Tetrakis(triphenylphosphite)nickel(0)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

Tetrakis(triphenylphosphite)nickel(0), also known as nickel tetrakis(triphenoxyphosphine) or [(PhO)3P]4Ni, is a well-characterized organometallic compound. Its synthesis involves the reaction of nickel(II) chloride with triphenyl phosphite in an inert atmosphere like nitrogen. The resulting product is a yellow, air-sensitive solid with a melting point of approximately 145 °C (decomposition) [].

Applications in Catalysis:

Tetrakis(triphenylphosphite)nickel(0) finds applications as a catalyst in various organic transformations. Its most notable use is in the homocoupling of aryl and vinyl halides, where two identical organic fragments are linked together []. For example, it can catalyze the homocoupling of iodobenzene to form biphenyl:

PhI + [(PhO)3P]4Ni -> Ph-Ph + 2 NiI2 + 4 (PhO)3P=O

Here, Ph represents the phenyl group (C6H5). The reaction proceeds through a catalytic cycle involving oxidative addition, reductive elimination, and ligand exchange steps [].

This catalyst system also exhibits activity in other reactions, including:

- Hydrodehalogenation: Removal of halogen atoms (Cl, Br, I) from organic molecules with the addition of hydrogen [].

- Dehydrogenation: Removal of hydrogen molecules from organic molecules to form unsaturated bonds (C=C) [].

- Oligomerization: Formation of short chain molecules by linking smaller units together [].

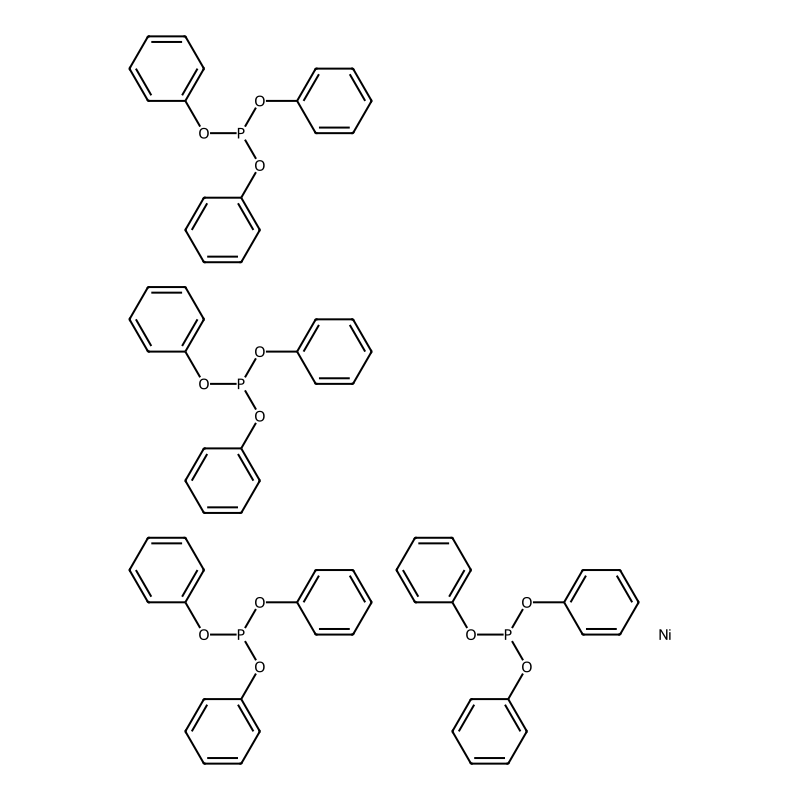

Tetrakis(triphenylphosphite)nickel(0), also known as nickel tetrakis(triphenoxyphosphine) or [(PhO)3P]4Ni (where Ph represents a phenyl group), is a coordination complex containing nickel(0) as the central metal atom surrounded by four triphenylphosphite ligands []. These ligands bind to the nickel atom through the phosphorus atom.

The significance of tetrakis(triphenylphosphite)nickel(0) lies in its potential as a catalyst for various organic transformations. However, compared to its more common counterpart, tetrakis(triphenylphosphine)nickel(0) (Ni(PPh3)4), research on this compound is relatively limited [].

Molecular Structure Analysis

Tetrakis(triphenylphosphite)nickel(0) adopts a square planar geometry. The nickel(0) center is bonded to four phosphorus atoms from the triphenylphosphite ligands. Each triphenylphosphite ligand is a bulky bidentate ligand, meaning it can form two coordination bonds with the central metal atom through its phosphorus atom and one oxygen atom. This steric bulk around the nickel atom can influence its reactivity in catalytic processes [].

Chemical Reactions Analysis

Synthesis

Ni(COD)2 + 4P(OC6H5)3 -> [(PhO)3P]4Ni + 2 COD (Eq. 1)

In this equation, Ni(COD)2 represents nickel(0) dicyclooctadiene, a common precursor for nickel(0) complexes. P(OC6H5)3 represents triphenyl phosphite, and COD represents cyclooctadiene. The reaction involves the displacement of the two COD ligands by four triphenylphosphite ligands to form tetrakis(triphenylphosphite)nickel(0) with the release of COD molecules [].

Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of tetrakis(triphenylphosphite)nickel(0) is scarce due to its less common nature. However, it is expected to be a colorless or air-sensitive solid with low solubility in most organic solvents, similar to tetrakis(triphenylphosphine)nickel(0) [].

The detailed mechanism of action for tetrakis(triphenylphosphite)nickel(0) in catalysis is not well-established due to limited research. However, based on its structure, it is likely to function similarly to tetrakis(triphenylphosphine)nickel(0). These nickel(0) complexes often act as Lewis acids, accepting electron pairs from substrates to activate them for further reactions. The bulky triphenylphosphite ligands in tetrakis(triphenylphosphite)nickel(0) might influence the selectivity and reactivity compared to tetrakis(triphenylphosphine)nickel(0) due to steric effects [].

- Oxidation Reactions: The compound can be oxidized by Lewis acids such as boron trifluoride etherate, leading to changes in its electronic structure. Electron Paramagnetic Resonance (EPR) studies have documented these oxidation reactions, revealing insights into the behavior of nickel(0) complexes .

- Coupling Reactions: It acts as a catalyst in cross-coupling reactions, facilitating the formation of carbon-carbon bonds between organohalides and organometallic reagents. This property makes it valuable in synthetic organic chemistry .

Tetrakis(triphenylphosphite)nickel(0) can be synthesized through several methods:

- Direct Reaction: Nickel(0) can be reacted with triphenylphosphine in a controlled environment to yield tetrakis(triphenylphosphine)nickel(0). This method typically involves dissolving nickel powder in a suitable solvent followed by the gradual addition of triphenylphosphine.

- Precipitation Method: The synthesis may also involve precipitating the compound from a solution by adding a non-solvent, such as n-heptane, to a benzene solution containing tetrakis(triphenylphosphine)nickel(0). This method helps purify the product by washing away impurities .

Tetrakis(triphenylphosphite)nickel(0) is primarily used in:

- Catalysis: It serves as a catalyst for various organic reactions, particularly in the synthesis of pharmaceuticals and fine chemicals through coupling reactions.

- Materials Science: The compound finds applications in developing advanced materials due to its unique electronic properties .

Studies on the interactions of tetrakis(triphenylphosphite)nickel(0) with other chemical species have shown that it can form complexes with Lewis acids, which can alter its reactivity and catalytic properties. These interactions are crucial for understanding how this compound can be utilized effectively in synthetic pathways .

Several compounds share similarities with tetrakis(triphenylphosphite)nickel(0), particularly those involving nickel coordination complexes or phosphine ligands. Here are some notable examples:

| Compound Name | Formula | Key Features |

|---|---|---|

| Tetrakis(triphenylphosphine)nickel(0) | Similar structure; used in catalysis | |

| Tetrakis(dimethylphenylphosphine)nickel(0) | Different phosphine ligands; varying reactivity | |

| Nickel(II) acetate | Different oxidation state; less reactive | |

| Nickel(II) chloride | Common precursor; used in various nickel complexes |

Uniqueness: Tetrakis(triphenylphosphite)nickel(0) stands out due to its specific ligand environment provided by triphenylphosphite, which enhances its catalytic effectiveness compared to other nickel complexes. Its ability to facilitate cross-coupling reactions efficiently makes it particularly valuable in synthetic organic chemistry .

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard